

HPLC Method for the Determination of 4-Aminobenzophenone: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

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Introduction

4-Aminobenzophenone is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds.[1] Its accurate determination is crucial for quality control and stability testing of drug substances and products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-Aminobenzophenone**. The described method is based on reverse-phase chromatography with UV detection, a widely used, robust, and reliable technique in pharmaceutical analysis.[2]

Principle of the Method

The method separates **4-Aminobenzophenone** from other components in a sample mixture based on its polarity. A C18 stationary phase, which is non-polar, is used in the HPLC column. The mobile phase is a mixture of an organic solvent (acetonitrile) and an aqueous buffer, creating a polar environment. **4-Aminobenzophenone**, being a moderately polar compound, interacts with both the stationary and mobile phases. By optimizing the mobile phase composition, **4-Aminobenzophenone** can be effectively separated from more polar and less polar impurities. The separated compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.[2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes the recommended chromatographic conditions.

| Parameter | Recommended Condition |
|----------------------|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.3) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 287 nm |

Reagent and Sample Preparation

Reagents:

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- **4-Aminobenzophenone** reference standard

Preparation of Phosphate Buffer (pH 6.3):

- Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 6.3 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.

Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas the mobile phase before use.

Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **4-Aminobenzophenone** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solution:

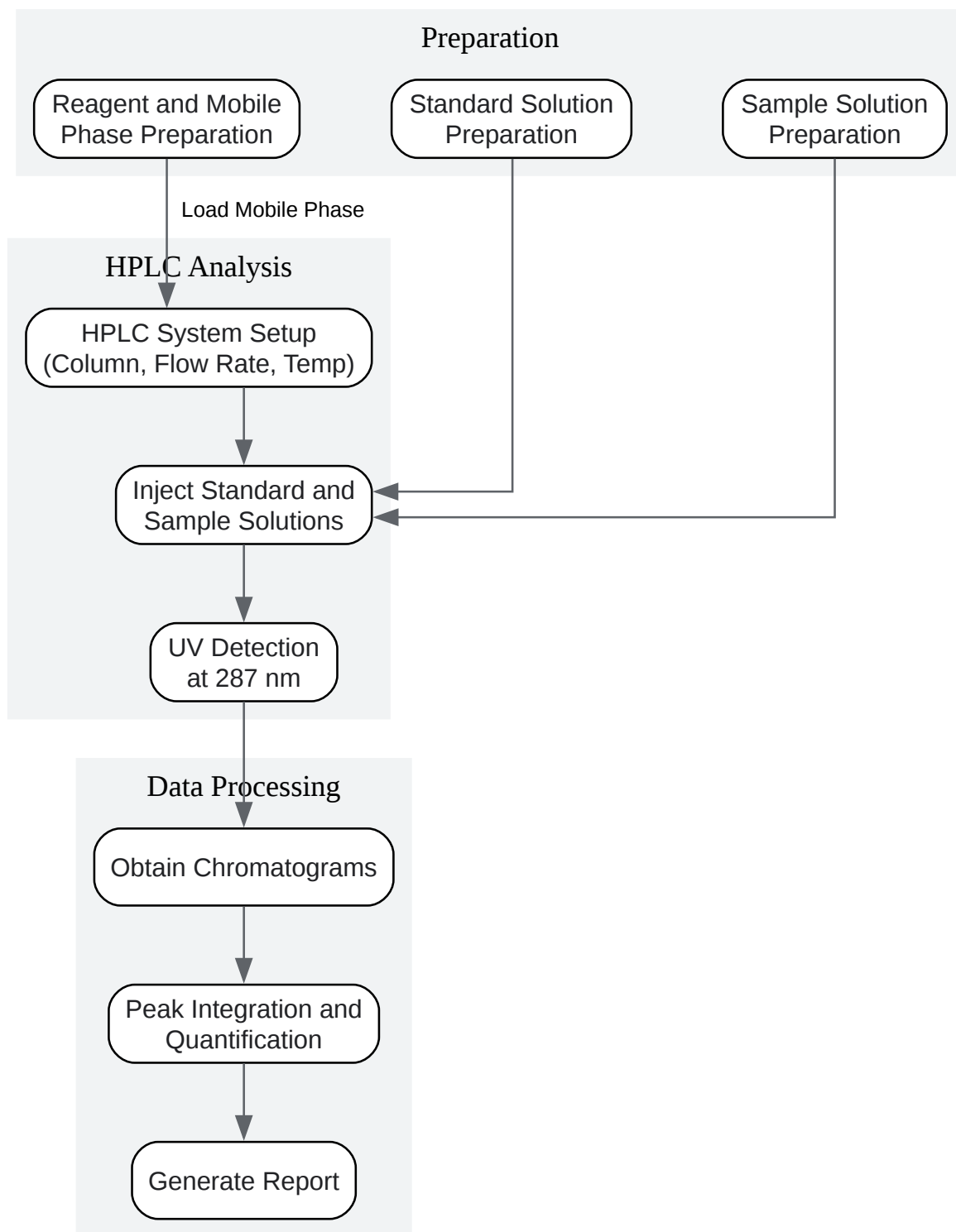
- Accurately weigh a quantity of the sample equivalent to 10 mg of **4-Aminobenzophenone** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] The following table summarizes typical validation parameters for this method.

| Validation Parameter | Typical Results |
|---|--|
| Linearity (Concentration Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r ²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank and placebo |

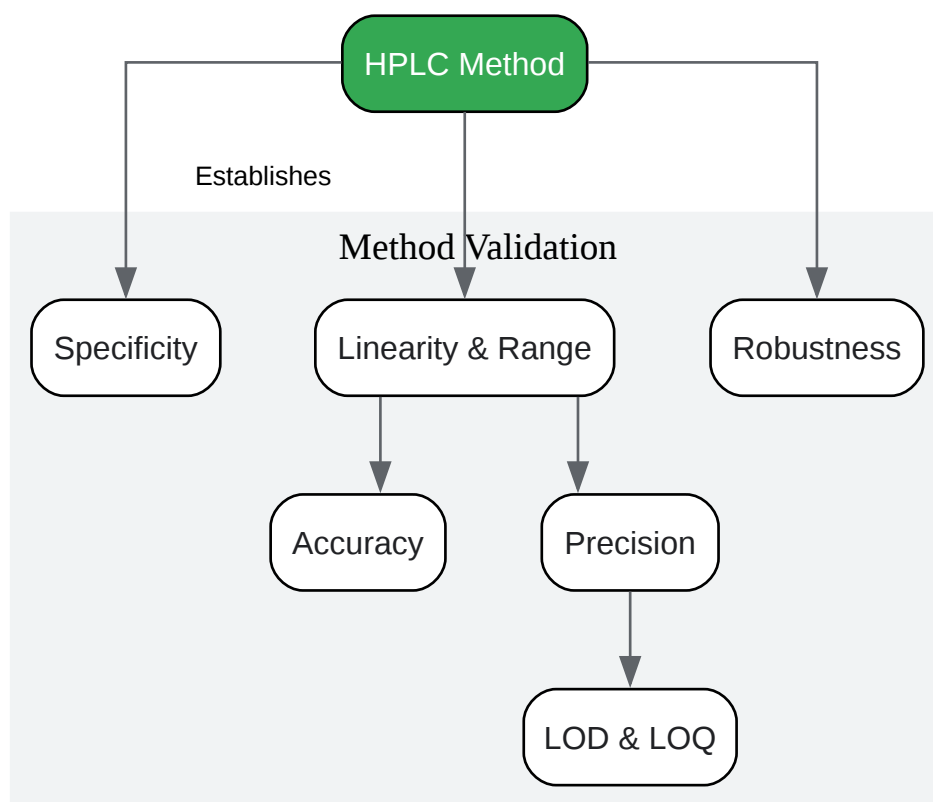
Experimental Workflow Diagram



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Caption: Workflow for the HPLC determination of **4-Aminobenzophenone**.

Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The provided HPLC method offers a reliable and robust protocol for the determination of **4-Aminobenzophenone** in pharmaceutical samples. The method is specific, linear, accurate, and precise over a relevant concentration range. Adherence to the detailed experimental protocol and proper method validation will ensure high-quality and reproducible results for quality control and research applications.

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